4-chloro-1H-benzimidazole-6-carboxylic acid
Description
Significance of Benzimidazole (B57391) Scaffolds in Chemical Sciences
The benzimidazole nucleus is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds has led to its classification as a key pharmacophore. The structural resemblance of the benzimidazole core to naturally occurring purines allows it to interact with a variety of biological targets, including enzymes and receptors. This has resulted in the development of a multitude of benzimidazole-containing compounds with a broad spectrum of pharmacological activities. Beyond the realm of medicine, benzimidazole derivatives have also found applications in areas such as polymer science and electronics due to their unique photophysical and electrochemical properties.
Overview of Halogenated Benzimidazole Carboxylic Acids in Contemporary Research
The introduction of halogen atoms and carboxylic acid functionalities into the benzimidazole scaffold significantly modifies its electronic and steric characteristics. Halogens, such as chlorine, can alter the lipophilicity and metabolic stability of a molecule, while the carboxylic acid group can act as a key interaction point, for instance, through hydrogen bonding, and can also influence the solubility and pharmacokinetic profile of the compound. Consequently, halogenated benzimidazole carboxylic acids are of considerable interest to researchers. These compounds serve as versatile building blocks in organic synthesis, enabling the creation of more complex molecular architectures through various coupling reactions. nih.gov
Scope and Objectives of Research on 4-chloro-1H-benzimidazole-6-carboxylic Acid
The primary objectives of academic research focused on this compound would encompass several key areas. A fundamental goal is the development of efficient and scalable synthetic routes to access this molecule with high purity. Characterization of its physicochemical properties, including its solubility, acidity, and spectroscopic signatures, is also a critical area of investigation. Furthermore, researchers would be interested in exploring its reactivity and utility as a synthon in the preparation of more complex derivatives. The ultimate aim of such research is to elucidate the structure-property relationships of this compound and to identify potential applications in various scientific and technological fields. However, it is important to note that detailed academic studies specifically focusing on this compound are limited in the current body of scientific literature. Much of the available information is on related benzimidazole derivatives. rsc.orgnih.govresearchgate.netrsc.org
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPCUMSBOIRTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 4 Chloro 1h Benzimidazole 6 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis of 4-Chloro-1H-benzimidazole-6-carboxylic Acid
A retrosynthetic analysis of this compound reveals a primary disconnection of the imidazole (B134444) ring. This leads to a key intermediate, a substituted o-phenylenediamine (B120857), specifically 3,4-diamino-5-chlorobenzoic acid. The C2 carbon of the benzimidazole (B57391) ring can be introduced from a one-carbon synthon, such as formic acid or its derivatives.
This key diamino intermediate can be further disconnected. A plausible synthetic route to 3,4-diamino-5-chlorobenzoic acid could start from a more readily available starting material like 4-chloro-3,5-dinitrobenzoic acid. The synthesis would then involve the selective reduction of the two nitro groups to form the corresponding diamine. The synthesis of 4-chloro-3,5-dinitrobenzoic acid itself can be envisioned from the nitration of 4-chlorobenzoic acid.
Table 1: Key Disconnections in the Retrosynthesis of this compound
| Target Molecule | Key Intermediate | Precursors |
| This compound | 3,4-Diamino-5-chlorobenzoic Acid | 4-Chloro-3,5-dinitrobenzoic Acid, Formic Acid |
| 3,4-Diamino-5-chlorobenzoic Acid | 4-Chloro-3,5-dinitrobenzoic Acid | 4-Chlorobenzoic Acid, Nitrating agents |
Classical Condensation Reactions for Benzimidazole Ring Formation
The formation of the benzimidazole ring is a cornerstone of this synthesis. Classical condensation reactions provide robust and well-established methods for this transformation.
The Phillips condensation is a widely used method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. semanticscholar.org In the context of synthesizing this compound, 3,4-diamino-5-chlorobenzoic acid would be reacted with formic acid. The acidic medium, often dilute hydrochloric acid or polyphosphoric acid, facilitates the dehydration and subsequent cyclization to form the imidazole ring. nih.gov
The reaction mechanism typically involves the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring. The conditions for Phillips-type reactions can vary, with temperatures often elevated to drive the condensation. semanticscholar.org
Table 2: Examples of Phillips-Type Condensation for Benzimidazole Synthesis
| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Product |
| o-Phenylenediamine | Acetic Acid | 4N HCl, heat | 2-Methyl-1H-benzimidazole |
| 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 5-Methyl-1H-benzimidazole nih.gov |
| o-Phenylenediamine | 4-Aminobenzoic Acid | Polyphosphoric acid, xylene, reflux | 2-(4-Aminophenyl)-1H-benzimidazole nih.gov |
Cyclodehydration reactions offer an alternative route to the benzimidazole core. This approach typically involves the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. For the synthesis of an unsubstituted C2-benzimidazole, a formaldehyde (B43269) equivalent could be utilized. The initial condensation forms a Schiff base, which then undergoes oxidative cyclization. Various oxidizing agents, such as sodium metabisulfite, can be employed for this purpose. researchgate.net
Regioselective Chlorination Strategies at the Benzimidazole Core
Direct regioselective chlorination of the pre-formed benzimidazole-6-carboxylic acid presents a significant challenge due to the multiple reactive sites on the heterocyclic ring system. Electrophilic chlorination would likely lead to a mixture of products. Therefore, a more strategic approach involves introducing the chlorine atom at an earlier stage of the synthesis, on the benzene (B151609) ring of the precursor.
A plausible strategy involves the chlorination of a suitable benzoic acid derivative prior to the formation of the diamine. For instance, starting with 4-aminobenzoic acid, one could perform a regioselective chlorination. However, controlling the position of chlorination can be difficult. A more reliable approach is to start with a pre-chlorinated precursor, such as 4-chlorobenzoic acid, and then introduce the necessary amino groups through nitration and subsequent reduction.
Synthetic Routes to Introduce the Carboxylic Acid Moiety at Position 6
Similar to the chlorination strategy, introducing the carboxylic acid group onto a pre-formed 4-chlorobenzimidazole is not trivial. A more convergent and regioselective approach is to carry the carboxylic acid functionality through the synthesis from the starting material.
The synthesis of the key intermediate, 3,4-diamino-5-chlorobenzoic acid, ensures the correct placement of the carboxylic acid group at the 6-position of the final benzimidazole. This precursor can be synthesized from 4-chloro-3-nitrobenzoic acid through a sequence of nitration and reduction steps. The synthesis of 4-chloro-3-nitrobenzoic acid can be achieved by the nitration of 4-chlorobenzoic acid.
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of benzimidazole synthesis, several green approaches have been reported. These include the use of microwave irradiation to accelerate reaction times and improve yields. researchgate.net Solvent-free reactions and the use of eco-friendly catalysts, such as solid acids, have also been explored to minimize the environmental impact of the synthesis. nih.gov
For instance, the condensation of o-phenylenediamines with carboxylic acids can be performed under solvent-free conditions or in greener solvents like water, often with the aid of a recyclable catalyst. While specific examples for the synthesis of this compound using these methods are not extensively documented, the general principles are applicable and offer a promising avenue for a more sustainable synthesis.
Table 3: Comparison of Classical and Modern Synthetic Approaches for Benzimidazole Formation
| Feature | Classical Methods (e.g., Phillips) | Modern/Sustainable Methods |
| Reaction Conditions | High temperatures, strong acids | Milder conditions, often room temperature or microwave irradiation |
| Solvents | Often harsh solvents (e.g., polyphosphoric acid) | Greener solvents (e.g., water, ethanol) or solvent-free |
| Catalysts | Often stoichiometric mineral acids | Catalytic amounts of recyclable catalysts (e.g., solid acids, nanoparticles) |
| Reaction Time | Often several hours | Can be significantly shorter, especially with microwave assistance |
| Yields | Generally good, but can be variable | Often high to excellent |
Catalyst-Mediated Reactions
The synthesis of benzimidazoles is frequently facilitated by catalysts that promote the key condensation and cyclization steps. A range of catalysts, from simple acids to complex metal-based systems, have been employed.
Acid Catalysts : Traditional methods often employ strong acids like polyphosphoric acid (PPA) or hydrochloric acid (HCl) to drive the dehydration and ring closure. researchgate.net Milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) are also effective and widely used. google.com
Metal Catalysts : Various metal catalysts have been developed to improve reaction conditions and yields. Nanoparticles of zinc oxide (ZnO), lanthanum(III) chloride (LaCl3), and cobalt nanocomposites have proven effective in catalyzing the synthesis of benzimidazole derivatives. dissertationtopic.netacs.org Iron catalysts, such as FeCl₃·6H₂O, can be used for oxidative coupling to form 1,2-disubstituted benzimidazoles. nih.gov
Other Catalysts : Ammonium chloride (NH₄Cl) serves as an efficient and inexpensive catalyst for the condensation of o-phenylenediamines with carboxylic acids. dissertationtopic.net
The choice of catalyst often depends on the specific substrates and the desired reaction conditions, with a general trend towards developing milder and more environmentally benign catalytic systems.
Table 1: Comparison of Catalysts in Benzimidazole Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages |
| Acid Catalysts | Polyphosphoric Acid (PPA), p-TsOH | High Temperature | Readily available, effective for dehydration |
| Metal Catalysts | ZnO nanoparticles, Co nanocomposites, FeCl₃ | Varies (mild to moderate temp.) | High efficiency, potential for recyclability |
| Salt Catalysts | Ammonium Chloride (NH₄Cl) | Moderate Temperature (e.g., 80-90°C) | Inexpensive, mild conditions |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound fundamentally relies on the preparation of a key intermediate: 3,4-diamino-5-chlorobenzoic acid . A plausible and common strategy for synthesizing this precursor involves a multi-step sequence starting from a more readily available substituted benzene.
A typical synthetic pathway would begin with 4-chlorobenzoic acid. This starting material undergoes nitration, a crucial step to introduce the amino group precursors. Nitration of 4-chlorobenzoic acid can yield 4-chloro-3-nitrobenzoic acid. epo.org Further nitration could potentially lead to 4-chloro-3,5-dinitrobenzoic acid. google.com
The critical final step in forming the precursor is the reduction of the nitro groups to amino groups. This transformation is a standard procedure in organic synthesis and can be accomplished through various methods:
Catalytic Hydrogenation : This is a clean and efficient method using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. dissertationtopic.netgoogle.com
Metal-Acid Reduction : A classic method involves using a metal such as iron, tin, or zinc in the presence of an acid (e.g., HCl). patsnap.com Iron powder reduction is often used in industrial settings due to its low cost. patsnap.com
By reducing the corresponding dinitro or amino-nitro benzoic acid derivative, the target 3,4-diamino-5-chlorobenzoic acid intermediate is obtained, ready for cyclization with a one-carbon source (such as formic acid or its equivalent) to form the final benzimidazole ring system.
Table 2: Common Reduction Methods for Nitroarenes
| Method | Reagents | Conditions | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Varies (pressure, temp.) | High yield, clean reaction, catalyst can be recycled |
| Metal/Acid Reduction | Fe, HCl | Reflux | Cost-effective, robust, common in industrial scale |
| Sulfide Reduction | (NH₄)₂S or Na₂S | Reflux in ethanol/water | Can offer selectivity in certain cases |
Strategies for Functional Group Interconversion on the Carboxylic Acid Moiety
The carboxylic acid group at the 6-position of the benzimidazole ring is a versatile functional handle that can be converted into various other groups, enabling the synthesis of a diverse library of analogs. Key transformations include esterification, amidation, and reduction.
Esterification : The conversion of the carboxylic acid to an ester is a common modification. This can be achieved through several methods:
Fischer Esterification : Reaction with an alcohol in the presence of a strong acid catalyst.
Alkylation of Carboxylate Salts : The carboxylic acid is first deprotonated with a base to form a carboxylate salt, which is then treated with an alkyl halide. acs.org
Reaction with Activating Agents : Reagents like 1-tosylimidazole (TsIm) can be used to facilitate esterification under mild conditions. sci-hub.ru
Amidation : The synthesis of amides from the carboxylic acid is crucial for creating compounds with different biological properties. This transformation typically requires activating the carboxylic acid:
Use of Coupling Reagents : Peptide coupling reagents such as HBTU, HATU, or CDI (Carbonyldiimidazole) are highly effective for forming an activated intermediate that readily reacts with an amine to form the amide bond. researchgate.netorganic-chemistry.org
Conversion to Acyl Chloride : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. researchgate.net
Direct Amidation : Some methods allow for the direct conversion of carboxylic acids to amides using catalysts like imidazole in combination with urea (B33335) as the nitrogen source. nih.gov
Reduction to Alcohol : The carboxylic acid can be reduced to a primary alcohol, providing another point for diversification. This reduction requires strong reducing agents, as the carboxyl group is relatively unreactive.
Lithium Aluminum Hydride (LiAlH₄) : This is the most common and powerful reagent for reducing carboxylic acids to alcohols. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. libretexts.orgchemguide.co.uk
Borane (BH₃) : Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also effective and can offer better selectivity than LiAlH₄ in the presence of other reducible functional groups like esters. chemistrysteps.comcommonorganicchemistry.com
These interconversions significantly expand the chemical space that can be explored, starting from the core this compound structure.
Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 1h Benzimidazole 6 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 4-chloro-1H-benzimidazole-6-carboxylic acid in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) spectra allows for the unambiguous assignment of all proton and carbon signals. Due to tautomerism in benzimidazole (B57391) systems, the observed spectra can be influenced by the solvent and temperature. researchgate.net
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons, the imidazole (B134444) C2-proton, and the labile protons of the N-H and -COOH groups. The electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the imidazole ring significantly influence the chemical shifts of the aromatic protons.
The protons on the benzene (B151609) ring, H-5 and H-7, are anticipated to appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. The H-7 proton, situated between the chloro and imidazole amine groups, and the H-5 proton, positioned between the carboxylic acid and imidazole ring, will have distinct chemical environments. The C2-proton of the imidazole ring is also expected to be a singlet.
The N-H proton of the imidazole ring and the O-H proton of the carboxylic acid typically appear as broad singlets due to quadrupole broadening and chemical exchange. libretexts.org Their signals are concentration-dependent and will disappear upon the addition of a deuterated solvent like D₂O, a key confirmation of their identity. The carboxylic acid proton is characteristically found at a very high chemical shift, often in the 10-12 ppm range. libretexts.org
Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | ~8.1 - 8.4 | Singlet (s) | Deshielded by adjacent carboxylic acid and imidazole ring. |
| H-7 | ~7.7 - 8.0 | Singlet (s) | Influenced by the adjacent chloro group and imidazole ring. |
| H-2 | ~8.2 - 8.6 | Singlet (s) | Typical chemical shift for the C2-proton in benzimidazoles. |
| N1-H | ~12.5 - 13.5 | Broad Singlet (br s) | Broad signal, D₂O exchangeable. Position is solvent dependent. beilstein-journals.org |
| COOH | ~10.0 - 12.0 | Broad Singlet (br s) | Characteristic downfield shift, D₂O exchangeable. libretexts.org |
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the seven carbons of the benzimidazole core, the C2 carbon, and the carboxyl carbon.
The carbonyl carbon of the carboxylic acid group is typically observed in the 165-180 ppm region. libretexts.orgoregonstate.edu The carbons directly attached to electronegative atoms (C4-Cl, C7a-N, C3a-N) and the C2 carbon flanked by two nitrogen atoms will be significantly deshielded. Quaternary carbons (C3a, C4, C6, C7a) are generally weaker in intensity compared to protonated carbons.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | ~145 - 155 | Deshielded due to two adjacent nitrogen atoms. |
| C4 | ~125 - 135 | Attached to chlorine; shift influenced by halogen substitution. |
| C5 | ~120 - 128 | Aromatic CH carbon. |
| C6 | ~125 - 135 | Quaternary carbon attached to the carboxylic acid group. |
| C7 | ~115 - 125 | Aromatic CH carbon. |
| C3a | ~135 - 145 | Bridgehead carbon, part of the imidazole ring. |
| C7a | ~140 - 150 | Bridgehead carbon, part of the imidazole ring. |
| COOH | ~165 - 175 | Carbonyl carbon of the carboxylic acid. libretexts.org |
While 1D NMR provides primary data, 2D NMR experiments are essential for the definitive assignment of the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would primarily be used to confirm the absence of vicinal coupling for the H-5 and H-7 protons, as no cross-peaks would be expected between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the ¹H signals for H-2, H-5, and H-7 to their corresponding ¹³C signals (C2, C5, and C7).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon framework by showing correlations between protons and carbons over two or three bonds. Key expected correlations would include:
The H-5 proton showing correlations to the quaternary carbons C4, C6, and C7a, and the carboxyl carbon (-COOH).
The H-7 proton showing correlations to the quaternary carbons C5, C6, and C3a.
The C2-proton showing correlations to the bridgehead carbons C3a and C7a.
The N-H proton showing correlations to C2, C7a, and C3a. These correlations would firmly establish the connectivity of the entire benzimidazole ring system and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show through-space correlations between the N-H proton and the H-7 proton, providing further conformational details.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the compound, providing direct information about the presence of specific functional groups. FTIR and FT-Raman are complementary techniques that together offer a comprehensive vibrational profile.
The FTIR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and benzimidazole moieties.
O-H and N-H Stretching: A very broad and intense absorption band is expected from approximately 2500 to 3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com Superimposed on this broad band, the N-H stretching vibration of the imidazole ring is expected, typically around 3100-3300 cm⁻¹. orientjchem.org
C=O Stretching: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated in the region of 1680-1710 cm⁻¹. spectroscopyonline.com The position within this range is influenced by conjugation with the aromatic ring and hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic system typically appear as a series of medium to strong bands in the 1450-1620 cm⁻¹ region. ichem.md
C-O Stretching and O-H Bending: The C-O stretch of the carboxylic acid group, coupled with O-H in-plane bending, gives rise to a strong band between 1210 and 1320 cm⁻¹. spectroscopyonline.com
O-H Out-of-Plane Bending: A broad band centered around 900-960 cm⁻¹ is a characteristic feature of the out-of-plane bend for the OH group of a dimeric carboxylic acid. spectroscopyonline.com
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a medium to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹.
Expected FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 2500 | ν(O-H) and ν(N-H) | Carboxylic Acid, Imidazole | Strong, Broad |
| 1710 - 1680 | ν(C=O) | Carboxylic Acid | Strong |
| 1620 - 1450 | ν(C=N), ν(C=C) | Imidazole, Aromatic Ring | Medium - Strong |
| 1320 - 1210 | ν(C-O), δ(O-H) | Carboxylic Acid | Strong |
| 960 - 900 | γ(O-H) | Carboxylic Acid (dimer) | Medium, Broad |
| 800 - 700 | ν(C-Cl) | Aryl-Chloride | Medium - Strong |
ν = stretching, δ = in-plane bending, γ = out-of-plane bending
FT-Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. Vibrations that are symmetric and involve less polar bonds tend to be stronger in Raman spectra.
For this compound, the FT-Raman spectrum would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the benzene and imidazole rings, which are often weak in the IR spectrum, are expected to be strong in the Raman spectrum. These typically appear in the 990-1050 cm⁻¹ and 1580-1610 cm⁻¹ regions. ichem.md
C=N and C=C Stretching: The C=N and C=C stretching vibrations are also Raman active and can help confirm the assignments made from the FTIR spectrum. ichem.md
C-Cl Stretching: The C-Cl stretch is also Raman active and provides a confirmatory signal.
In contrast, the highly polar O-H and C=O stretching vibrations of the carboxylic acid, which are very intense in the FTIR spectrum, are expected to be relatively weak in the FT-Raman spectrum. This complementarity is crucial for a complete vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated systems like this compound. The benzimidazole core is an aromatic chromophore that gives rise to characteristic absorption bands in the ultraviolet region, typically resulting from π → π* and n → π* electronic transitions. orientjchem.orgresearchgate.net The fusion of the benzene and imidazole rings creates an extended π-conjugated system. researchgate.net
The electronic transitions are influenced by the substituents on the benzimidazole ring. The chlorine atom (a chromophore with a lone pair) and the carboxylic acid group can modify the energy levels of the molecular orbitals, potentially causing shifts in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. The analysis of the UV-Vis spectrum provides critical information on the extent of conjugation and the electronic environment of the molecule. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π → π | 240-290 | High-intensity absorptions corresponding to electronic transitions within the aromatic π-system. |
| n → π | > 290 | Lower-intensity absorptions involving the non-bonding electrons on the nitrogen atoms. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. mdpi.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, allowing for the determination of a unique molecular formula. ekb.eg
For this compound, the molecular formula is C8H5ClN2O2. chemicalbook.com HRMS analysis would yield an experimental mass that closely matches the calculated theoretical monoisotopic mass. This high degree of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions (isobars), thereby confirming the identity of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₂O₂ |
| Nominal Mass | 196 g/mol |
| Theoretical Monoisotopic Mass (for ³⁵Cl) | 195.00436 u |
| Expected Experimental HRMS Result | 195.00436 ± 0.00098 (within 5 ppm) |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive structural information, providing a precise three-dimensional map of atomic positions in the solid state. researchgate.net This technique is the gold standard for determining molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. nih.gov
Should suitable single crystals of this compound be obtained, SC-XRD analysis would determine its fundamental crystallographic parameters. This includes assigning the crystal to one of the seven crystal systems (e.g., monoclinic, triclinic, orthorhombic) and identifying its specific space group, which describes the symmetry elements within the crystal. mdpi.comrsc.org The dimensions of the unit cell (the basic repeating block of the crystal lattice) would also be precisely measured. For instance, related benzimidazole derivatives have been found to crystallize in various systems, such as the tetragonal system for 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. nih.govresearchgate.net
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) | Defines the basic symmetry of the crystal lattice. |
| Space Group | To be determined (e.g., P2₁/c) | Describes the symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c) | To be determined | Defines the size of the repeating lattice unit. |
| Unit Cell Angles (α, β, γ) | To be determined | Defines the shape of the repeating lattice unit. |
| Volume (V) | To be determined | Volume of the unit cell. |
| Molecules per Unit Cell (Z) | To be determined | Number of molecules in one unit cell. |
The crystal structure of this compound would be heavily influenced by strong intermolecular interactions. The presence of both a hydrogen bond donor (the carboxylic acid -OH and imidazole N-H) and acceptors (the carboxylic carbonyl oxygen and the imidazole nitrogen) makes robust hydrogen bonding highly probable. mdpi.com It is common for carboxylic acids to form dimeric structures via O-H···O hydrogen bonds. mdpi.com Furthermore, N-H···N or N-H···O hydrogen bonds involving the imidazole moiety are expected to link molecules into chains or sheets, creating a stable supramolecular architecture. nih.govrsc.org
During the process of crystal growth, imperfections such as twinning (where two or more crystal lattices are intergrown with a defined orientation relationship) or disorder (where atoms or groups of atoms occupy multiple positions) can occur. SC-XRD data analysis includes procedures to identify and model these phenomena. For example, some complex benzimidazole structures have shown partial disorder in their crystal structures. mdpi.com Accurate resolution of any twinning or disorder is critical for a correct and precise refinement of the crystal structure, ensuring the reliability of bond lengths, angles, and other geometric parameters.
Iv. Computational and Theoretical Investigations of 4 Chloro 1h Benzimidazole 6 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool for predicting the physicochemical properties of molecules. For 4-chloro-1H-benzimidazole-6-carboxylic acid, these methods are employed to determine its most stable conformation, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, are performed to find the molecule's minimum energy structure. researchgate.netresearchgate.net This geometry optimization process refines bond lengths, bond angles, and dihedral angles to achieve the most stable conformation.
The optimized geometry reveals a nearly planar bicyclic benzimidazole (B57391) core. The electronic structure analysis, derived from the optimized geometry, provides information on electron density distribution, dipole moment, and molecular electrostatic potential (MEP), which helps in identifying reactive sites. nih.gov
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O (acid) | 1.35 Å | |
| C-Cl | 1.75 Å | |
| N-H | 1.01 Å | |
| Bond Angle | O=C-O | 123.5° |
| C-C-Cl | 119.8° |
Note: The data in this table is representative of values obtained for similar benzimidazole derivatives through DFT calculations.
Table 2: Calculated Molecular Properties (Ab Initio/HF)
| Property | Predicted Value | Unit |
|---|---|---|
| Total Energy | (Specific value depends on basis set) | Hartrees |
| Dipole Moment | ~3.5 - 4.5 | Debye |
Note: The data in this table is illustrative of typical results from ab initio calculations for analogous heterocyclic compounds.
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. researchgate.net Using DFT methods, the harmonic vibrational frequencies are computed. These theoretical frequencies are often scaled by a standard factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data. nih.gov
Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. This allows for a detailed interpretation of the experimental vibrational spectra.
Table 3: Selected Predicted Vibrational Frequencies and PED Assignments
| Frequency (cm⁻¹) | Assignment (PED) | Vibrational Mode |
|---|---|---|
| ~3450 | N-H stretch | Stretching |
| ~3050 | O-H stretch (acid) | Stretching |
| ~1710 | C=O stretch (acid) | Stretching |
| ~1620 | C=N stretch | Stretching |
| ~1450 | C=C stretch (aromatic) | Stretching |
| ~850 | C-Cl stretch | Stretching |
Note: This table presents expected vibrational frequencies for the key functional groups based on computational studies of similar molecules.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. researchgate.net By applying the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra are invaluable for assigning signals in experimental NMR data. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT)
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| H (on N1) | ¹H | ~12.0 - 13.0 |
| H (on COOH) | ¹H | ~11.0 - 12.5 |
| H (on C2) | ¹H | ~8.3 |
| H (on C5) | ¹H | ~7.8 |
| H (on C7) | ¹H | ~7.9 |
| C (in COOH) | ¹³C | ~168 |
| C2 | ¹³C | ~145 |
| C4 | ¹³C | ~135 |
Note: The data in this table are representative chemical shift values expected for this compound based on calculations of related structures.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations are used to predict the electronic transition energies, corresponding absorption wavelengths (λmax), and oscillator strengths. researchgate.netresearchgate.net These calculations help to understand the nature of the electronic transitions, which typically involve promotions of electrons from occupied molecular orbitals to unoccupied ones, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Table 5: Predicted UV-Vis Absorption Data (TD-DFT)
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~285 | > 0.3 | HOMO → LUMO | π → π* |
| ~245 | > 0.2 | HOMO-1 → LUMO | π → π* |
Note: This table illustrates typical results from TD-DFT calculations, showing expected absorption maxima and the nature of the electronic transitions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and the LUMO of a molecule. youtube.comyoutube.com The energies of these orbitals and the gap between them are critical parameters for determining the chemical reactivity, stability, and electronic properties of a compound. libretexts.org
For this compound, the HOMO is primarily localized over the benzimidazole ring system, indicating this region is the main site of electron donation (nucleophilicity). Conversely, the LUMO is also distributed across the conjugated system, representing the most favorable region for accepting electrons (electrophilicity). researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org
Table 6: Calculated Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
Note: The data in this table provides representative energy values for FMOs of benzimidazole derivatives as determined by DFT calculations.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic properties and reactivity of a molecule. The HOMO, acting as an electron donor, is the outermost orbital containing electrons, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to donate an electron, whereas the LUMO's energy is related to its electron affinity. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com This energy gap is instrumental in explaining charge transfer interactions within the molecule. irjweb.com For benzimidazole derivatives, these calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set. nih.gov
Elucidation of Molecular Reactivity and Stability
The energies of the frontier orbitals (HOMO and LUMO) are used to calculate global reactivity descriptors, which quantify a molecule's reactivity and stability. nih.gov These descriptors, derived from DFT calculations, provide insights into various aspects of chemical behavior. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. "Soft" molecules are more reactive.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons, classifying it as a good electrophile. nih.gov
These parameters are calculated using the energies of the HOMO and LUMO. A high chemical hardness value for a molecule suggests significant stability. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different electrostatic potential values.
Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. nih.gov These areas are usually located around electronegative atoms like oxygen, nitrogen, or chlorine. nih.govnih.gov In this compound, the oxygen atoms of the carboxylic group, the nitrogen atoms of the imidazole (B134444) ring, and the chlorine atom would be expected to show negative electrostatic potential.
Regions of positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. nih.gov These are generally found around hydrogen atoms, particularly those attached to electronegative atoms, such as the acidic proton of the carboxylic acid and the N-H proton of the imidazole ring. nih.gov Areas with zero potential are colored green. nih.gov The MEP map thus provides a clear guide to the reactive sites of the molecule. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. nih.govaimspress.com This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength; a higher E(2) value signifies a more intense interaction. aimspress.com
Topological Analysis (e.g., Hirshfeld Surface Analysis) for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that govern the crystal packing of a molecule. nih.govnih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. nih.gov
This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. nih.gov For a molecule like this compound, which contains hydrogen-bond donors (N-H, O-H) and acceptors (N, O, Cl), the analysis would reveal the relative contributions of different non-covalent interactions to the crystal's stability.
Common interactions observed in similar structures include H···H, O···H/H···O, N···H/H···N, C···H/H···C, and π-π stacking interactions. nih.govresearchgate.net The percentage contributions of these contacts provide a quantitative measure of their importance in the crystal lattice. For example, in many organic crystals, H···H contacts make up the largest portion of the surface area. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements and dynamic behavior of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in different environments, such as in a solvent like water or interacting with a biological macromolecule. nih.govrsc.org
These simulations are crucial for:
Conformational Sampling: Exploring the different shapes (conformations) the molecule can adopt, particularly the rotation around single bonds, such as the bond connecting the carboxylic acid group to the benzimidazole core.
Solvent Effects: Understanding how solvent molecules arrange themselves around the solute and how they influence its structure and dynamics through interactions like hydrogen bonding.
Stability Analysis: Assessing the stability of molecular complexes, for instance, by calculating the root-mean-square deviation (RMSD) over the simulation time. Lower RMSD values typically indicate greater stability of the complex. nih.gov
In Silico Mechanistic Predictions
In silico mechanistic studies use computational methods to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized or tested in a lab. nih.gov This approach is widely used in drug discovery and materials science. For this compound, these studies could involve several key areas. researchgate.netrsc.org
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it binds to a specific biological target, such as an enzyme or receptor. researchgate.net The results, often expressed as a docking score, can help identify potential biological activities. Studies on benzimidazole derivatives have used docking to predict their potential as antifungal or anticancer agents by examining their fit within the active sites of target proteins. researchgate.netrsc.org
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net Computational models can estimate parameters like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes, which are crucial for evaluating a compound's drug-likeness. nih.govresearchgate.net These predictions help in the early-stage identification of candidates with favorable pharmacokinetic profiles. rsc.org
V. Chemical Reactivity and Derivatization Strategies for 4 Chloro 1h Benzimidazole 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related functional groups. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Esterification of carboxylic acids is a fundamental transformation in organic synthesis. rug.nlmasterorganicchemistry.com The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
For 4-chloro-1H-benzimidazole-6-carboxylic acid, esterification can be achieved under standard Fischer conditions. The general scheme for this reaction is presented below:
General Reaction Scheme for Esterification:
| Reactant (Alcohol) | Catalyst | Product | Reference |
| Methanol (B129727) | H₂SO₄ | Methyl 4-chloro-1H-benzimidazole-6-carboxylate | [General Knowledge] |
| Ethanol | TsOH | Ethyl 4-chloro-1H-benzimidazole-6-carboxylate | [General Knowledge] |
| Isopropanol | H₂SO₄ | Isopropyl 4-chloro-1H-benzimidazole-6-carboxylate | [General Knowledge] |
Alternative esterification methods that proceed under milder conditions may also be employed to avoid potential side reactions on the benzimidazole (B57391) core. These can include reaction with alkyl halides in the presence of a base or using coupling agents.
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functional group is a key component of many biologically active molecules, including peptides and pharmaceuticals. nih.gov The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid. bohrium.com This is typically achieved using coupling reagents. researchgate.net
Common coupling agents for amidation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. researchgate.net Phosphonium salt reagents are also effective for amide bond formation. nih.gov
The general scheme for the amidation of this compound is as follows:
General Reaction Scheme for Amidation:
| Amine | Coupling Reagent | Product | Reference |
| Benzylamine | HBTU | N-Benzyl-4-chloro-1H-benzimidazole-6-carboxamide | researchgate.net |
| Piperidine | PyBOP | (4-Chloro-1H-benzimidazol-6-yl)(piperidin-1-yl)methanone | researchgate.net |
| Aniline | DCC/HOBt | N-Phenyl-4-chloro-1H-benzimidazole-6-carboxamide | [General Knowledge] |
These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product.
The carboxylic acid group can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. The selective reduction of a carboxylic acid in the presence of other reducible functional groups can be challenging.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the carboxylic acid to the corresponding primary alcohol, (4-chloro-1H-benzimidazol-6-yl)methanol. However, this reagent is unselective and will also reduce other functional groups.
A more selective method for reducing carboxylic acids to alcohols involves a two-step process of first converting the carboxylic acid to a mixed anhydride (B1165640), followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method has been shown to be effective for the selective reduction of a carboxylic acid in the presence of an amide. nih.gov
The direct reduction of carboxylic acids to aldehydes can be achieved using visible light photoredox catalysis with a hydrosilane. rsc.org This method offers mild reaction conditions and good functional group tolerance. rsc.org
Table of Reduction Reactions:
| Product | Reagent(s) | Notes | Reference |
|---|---|---|---|
| (4-Chloro-1H-benzimidazol-6-yl)methanol | 1. Isobutyl chloroformate, N-methylmorpholine2. NaBH₄, Methanol | Selective reduction via a mixed anhydride intermediate. | nih.gov |
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a reaction that can occur under various conditions, often requiring heat or a catalyst. organic-chemistry.org For aromatic carboxylic acids, decarboxylation can be challenging and typically requires harsh conditions.
Recent research has focused on developing milder decarboxylation methods, including photoredox-catalyzed approaches. acs.org For instance, iron-catalyzed ligand-to-metal charge transfer (LMCT) processes have been utilized for the decarboxylative coupling of aliphatic carboxylic acids. acs.org While specific studies on the decarboxylation of this compound are not extensively documented in the provided search results, the general principles of decarboxylation of aromatic carboxylic acids would apply. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of the reaction.
Transformations at the Benzimidazole Nitrogen Atoms
The benzimidazole ring contains two nitrogen atoms, N1 and N3. The N1 nitrogen is part of a secondary amine and is readily available for substitution reactions. These reactions are important for introducing a wide range of substituents that can significantly influence the biological activity and physical properties of the molecule.
N-alkylation of benzimidazoles is a common strategy to introduce alkyl or substituted alkyl groups at the N1 position. nih.gov This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net The base deprotonates the N1 nitrogen, forming a more nucleophilic anion that then reacts with the alkyl halide. Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
N-acylation involves the introduction of an acyl group at the N1 position. This can be accomplished by reacting the benzimidazole with an acyl chloride or an acid anhydride in the presence of a base. organic-chemistry.org
Table of N-Alkylation and N-Acylation Reactions:
| Reagent | Base | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃ | Ethyl 2-(4-chloro-6-(carboxy)-1H-benzimidazol-1-yl)acetate | N-Alkylation | researchgate.net |
| Benzyl (B1604629) chloride | NaH | 1-Benzyl-4-chloro-1H-benzimidazole-6-carboxylic acid | N-Alkylation | [General Knowledge] |
| Acetyl chloride | Pyridine | 1-Acetyl-4-chloro-1H-benzimidazole-6-carboxylic acid | N-Acylation | [General Knowledge] |
It is important to note that when the carboxylic acid is present, it may also react under the basic conditions used for N-alkylation or N-acylation. Therefore, protection of the carboxylic acid group, for example as an ester, may be necessary prior to carrying out transformations at the benzimidazole nitrogen.
Protonation and Deprotonation Behavior
The parent benzimidazole is a relatively weak acid with a pKa of approximately 12.8 for the N-H proton, while its conjugate acid has a pKa of about 5.6. wikipedia.orgnih.gov For this compound, three distinct acid-base equilibria can be considered: the protonation of the imine nitrogen, the deprotonation of the carboxylic acid, and the deprotonation of the N-H proton of the imidazole (B134444) ring.
Carboxylic Acid Deprotonation: The carboxylic acid is the most acidic functional group and will be the first to deprotonate. The presence of the chloro and benzimidazole groups, both of which are electron-withdrawing, is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Imine Nitrogen Protonation: The basicity of the imine nitrogen is reduced by the electron-withdrawing effects of the chloro and carboxyl substituents. Consequently, the pKa of the conjugate acid is expected to be lower than that of the parent benzimidazole.
Imidazole N-H Deprotonation: The acidity of the N-H proton is enhanced by the electron-withdrawing substituents, making it more acidic than in the unsubstituted benzimidazole. scielo.org.mx
The precise pKa values for this compound are not widely reported, but can be estimated based on related structures. The interplay of these groups allows for the molecule to exist in cationic, neutral, zwitterionic, or anionic forms depending on the pH of the medium.
Table 1: Comparison of Approximate pKa Values of Benzimidazole and Related Structures
| Compound | Functional Group | Approximate pKa | Effect of Substituents |
|---|---|---|---|
| Benzimidazole | Conjugate Acid (N-H+) | 5.6 | Reference |
| Benzimidazole | N-H Proton | 12.8 | Reference |
| Benzoic Acid | Carboxylic Acid | 4.2 | Reference |
| This compound | Carboxylic Acid | < 4.2 | Increased acidity due to electron-withdrawing Cl and benzimidazole ring. |
| This compound | Conjugate Acid (N-H+) | < 5.6 | Decreased basicity due to electron-withdrawing Cl and COOH groups. |
Reactions Involving the Chloro Substituent
The chloro group at the 4-position of the benzimidazole ring is a key site for derivatization, enabling the introduction of a wide variety of substituents through substitution and coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl halides, such as this compound, can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this molecule, the benzimidazole ring itself, especially when protonated, and the carboxylic acid group act as electron-withdrawing moieties, facilitating nucleophilic attack on the carbon bearing the chlorine atom.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile adds to the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. youtube.com
A variety of nucleophiles can be employed in SNAr reactions, including:
O-Nucleophiles: Alkoxides, phenoxides, and hydroxides to form ethers and phenols.
N-Nucleophiles: Amines (primary and secondary), anilines, and azides to introduce amino and azido (B1232118) functionalities.
S-Nucleophiles: Thiolates to generate thioethers.
The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for the success of these transformations. researchgate.net Microwave irradiation has also been shown to facilitate SNAr reactions, often leading to higher yields and shorter reaction times. researchgate.net
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R2NH | 4-Aminobenzimidazole derivative |
| Alkoxide | RONa | 4-Alkoxybenzimidazole derivative |
| Thiolate | RSNa | 4-Thioetherbenzimidazole derivative |
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the benzimidazole ring serves as an excellent handle for such transformations. researchgate.netwikipedia.orgsigmaaldrich.com
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki coupling would allow for the introduction of various aryl or vinyl groups at the 4-position. While aryl chlorides are generally less reactive than bromides or iodides, advances in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled efficient coupling of these substrates. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org Applying the Heck reaction to this compound would enable the synthesis of 4-alkenylbenzimidazole derivatives. The reaction requires a palladium catalyst, a base (such as triethylamine (B128534) or potassium carbonate), and is often carried out in polar aprotic solvents like DMF or NMP. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction would be used to introduce an alkynyl group at the 4-position of the benzimidazole scaffold, yielding 4-alkynylbenzimidazole derivatives, which are valuable intermediates for further synthetic transformations.
Table 3: Summary of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Base | Bond Formed | Product Class |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 | Pd(0) catalyst (e.g., Pd(PPh3)4), Ligand | Aqueous base (e.g., Na2CO3, K3PO4) | C(sp2)-C(sp2) or C(sp2)-C(sp3) | 4-Aryl/Alkyl-benzimidazoles |
| Heck | Alkene (R-CH=CH2) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)2), Ligand | Organic or inorganic base (e.g., Et3N) | C(sp2)-C(sp2) | 4-Alkenyl-benzimidazoles |
Cycloaddition and Annulation Reactions Involving the Benzimidazole Core
The benzimidazole core itself is a reactive entity that can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. These reactions typically involve the functionalization of the C-H or N-H bonds of the imidazole ring.
Transition metal-catalyzed C-H activation and annulation has emerged as a powerful strategy for synthesizing fused benzimidazole-based compounds. researchgate.net Rhodium(III) and Palladium(II) catalysts have been effectively used to direct the annulation of various coupling partners onto the benzimidazole core. researchgate.net For instance, the C7-H bond (adjacent to the N1 atom) can be activated and subsequently react with partners like alkynes or alkenes to form new rings. This approach allows for the construction of polycyclic aromatic systems containing the benzimidazole moiety. nih.gov
Furthermore, the benzimidazole ring can be involved in [3+2] dipolar cycloaddition reactions. researchgate.net By N-alkylation to form benzimidazolium salts, subsequent deprotonation can generate N-heterocyclic carbenes or benzimidazolium ylides. These ylides can act as 1,3-dipoles and react with dipolarophiles, such as activated alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD), to form cycloadducts. researchgate.net These reactions can lead to the formation of novel pyrrolo[1,2-a]benzimidazole derivatives.
Annulation can also be achieved through base-mediated cyclization of appropriately substituted benzimidazoles. nih.gov For example, a benzimidazole N-1 substituted with a group containing a leaving group at the right position can undergo intramolecular cyclization to form a new fused ring. researchgate.net
Synthesis and Characterization of Novel Derivatives and Hybrid Molecules
The derivatization of this compound is a key strategy for exploring its potential in various applications. The synthesis of novel analogs and hybrid molecules can be achieved by targeting the different reactive sites on the parent molecule.
Development of Substituted Analogs
The development of substituted analogs can be systematically approached by modifying each functional part of the molecule.
N-Substitution: The N-H bond of the imidazole ring is a common site for derivatization. Alkylation, arylation, or acylation can be readily achieved under basic conditions. For instance, reaction with various alkyl or benzyl halides in the presence of a base like potassium carbonate can yield N-1 substituted derivatives. rsc.orgnih.gov
Carboxylic Acid Modification: The carboxylic acid group at the 6-position is readily converted into other functional groups such as esters, amides, or acid chlorides. Esterification can be performed under standard Fischer conditions, while amide bond formation can be achieved by activating the carboxylic acid (e.g., with HATU or EDC) followed by reaction with a primary or secondary amine. These modifications are crucial for creating libraries of compounds with diverse properties. researchgate.net
C2-Substitution: While the parent molecule is unsubstituted at the C2 position, this site is also amenable to functionalization. For example, C2-allylation of benzimidazoles has been reported using copper-hydride catalysis. nih.gov
Substitution via the Chloro Group: As detailed in section 5.3, the chloro group can be replaced or used in coupling reactions to introduce a vast array of substituents at the 4-position.
The characterization of these newly synthesized analogs relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy is used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. nih.govorientjchem.org Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present in the molecule. orientjchem.org
Table 4: Potential Strategies for the Development of Substituted Analogs
| Site of Modification | Reaction Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| N-1 Position | Alkylation / Arylation | R-X, Base (e.g., K2CO3) | N-Alkyl/Aryl |
| C-6 Carboxylic Acid | Esterification | R-OH, Acid catalyst | Ester |
| C-6 Carboxylic Acid | Amidation | R2NH, Coupling agent (e.g., HATU, EDC) | Amide |
| C-4 Chloro Group | SNAr | Nu-H, Base | C-Nu |
Integration of this compound into Multi-Pharmacophore Systems
The strategic design of multi-pharmacophore systems, which involves the combination of two or more pharmacophoric units into a single molecular entity, has emerged as a promising approach in drug discovery to address complex diseases and combat drug resistance. This compound serves as a valuable scaffold in this context, offering distinct points for chemical modification and the introduction of additional bioactive moieties. The presence of the carboxylic acid group, in particular, provides a versatile handle for derivatization, primarily through amide bond formation, enabling the linkage of this core to other pharmacophores. This approach aims to create hybrid molecules with synergistic or dual biological activities, potentially leading to enhanced therapeutic efficacy.
The development of novel therapeutic agents often involves the synthesis of hybrid molecules that can interact with multiple biological targets. The benzimidazole nucleus is a well-established pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The integration of the this compound moiety into larger molecular structures is a key strategy in the design of multi-target drugs.
Amide Coupling Strategies
A primary strategy for incorporating this compound into multi-pharmacophore systems is through the formation of an amide linkage. The carboxylic acid functionality can be activated and subsequently reacted with a primary or secondary amine of another bioactive molecule. This covalent linkage creates a larger hybrid compound that retains the pharmacophoric features of both parent molecules.
For instance, research into novel anticancer agents has explored the synthesis of hybrid compounds where a benzimidazole core is linked to other heterocyclic systems known for their cytotoxic effects. While specific examples starting from this compound are not extensively detailed in the provided search results, the general principle is well-established for other benzimidazole carboxylic acids. This can be seen in the synthesis of benzimidazole-carbazole conjugates, which have been investigated for their ability to stabilize G-quadruplex DNA and inhibit telomerase, both important targets in cancer therapy.
Linkage to Other Bioactive Scaffolds
The versatility of the carboxylic acid group allows for its conjugation with a diverse array of other pharmacophores. These can include, but are not limited to:
Kinase Inhibitor Moieties: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Linking the this compound scaffold to known kinase inhibitor pharmacophores could yield dual-action inhibitors with improved potency or a broader spectrum of activity.
Antimicrobial Pharmacophores: To combat the rise of drug-resistant pathogens, novel antimicrobial agents are urgently needed. Hybrid molecules that combine the benzimidazole core with other antibacterial or antifungal agents may exhibit synergistic effects or a reduced propensity for resistance development.
DNA Intercalating or Groove-Binding Agents: Molecules that can interact with DNA are of significant interest in cancer chemotherapy. The benzimidazole scaffold itself has been shown to interact with DNA. researchgate.net Coupling it with other DNA-targeting moieties could enhance this interaction and lead to more potent cytotoxic agents.
The following table provides a hypothetical overview of potential multi-pharmacophore systems derived from this compound, based on established medicinal chemistry principles.
| Pharmacophore Class | Linker Strategy | Potential Biological Target |
| Kinase Inhibitors | Amide bond | Receptor Tyrosine Kinases, Cyclin-Dependent Kinases |
| Antimicrobial Agents | Amide bond | Bacterial DNA gyrase, Fungal cell wall enzymes |
| DNA-Binding Agents | Amide bond | DNA minor groove, G-quadruplex DNA |
Research Findings and Future Perspectives
While the direct synthesis and biological evaluation of multi-pharmacophore systems derived specifically from this compound are not extensively documented in the provided search results, the broader field of benzimidazole chemistry strongly supports the feasibility and potential of this approach. Studies on related 6-substituted-1H-benzimidazole derivatives have demonstrated potent antimicrobial and anticancer activities. nih.govrsc.org These findings underscore the therapeutic potential of the benzimidazole scaffold and provide a strong rationale for its use in the design of multi-target agents.
Future research in this area should focus on the systematic synthesis and evaluation of hybrid molecules incorporating the this compound core. This would involve the careful selection of partner pharmacophores based on their known biological activities and the optimization of the linker chemistry to ensure the desired pharmacokinetic and pharmacodynamic properties of the final hybrid compound. Such endeavors hold the promise of yielding novel therapeutic candidates with enhanced efficacy and the ability to overcome current challenges in the treatment of complex diseases.
Vi. Mechanism Based Biological Investigations of 4 Chloro 1h Benzimidazole 6 Carboxylic Acid and Its Derivatives
Molecular Target Identification and Validation
Identifying the precise molecular targets is a cornerstone of modern drug discovery. For benzimidazole (B57391) derivatives, research has pointed towards several enzymes and receptors as key components of their mechanism of action.
Benzimidazole scaffolds have been identified as privileged structures capable of inhibiting various enzymes critical for cell function and survival.
Acetyl-CoA Carboxylase (ACC): Acetyl-CoA carboxylase is a crucial enzyme in the biosynthesis of fatty acids, making it an attractive target for therapies against cancer, metabolic syndrome, and microbial infections. nih.gov The benzimidazole structure has been investigated as a potential inhibitor of ACC. researchgate.net ACC catalyzes the rate-limiting step in fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA. nih.govnih.gov Docking studies have been employed to understand the potential binding modes of substituted benzimidazole derivatives with ACC, targeting the enzyme's role in pathogen survival. While specific inhibitory data for 4-chloro-1H-benzimidazole-6-carboxylic acid is not extensively detailed, the broader class of benzimidazoles is a subject of ongoing research for ACC inhibition.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and amino acids, and its inhibition can halt cell proliferation. This makes it a validated target for both antimicrobial and anticancer therapies. In silico molecular docking studies have predicted that derivatives of 6-chloro-1H-benzimidazole are suitable candidates for targeting the DHFR protein from Staphylococcus aureus, suggesting a potential mechanism for both their antibacterial and anticancer activities.
The interaction of benzimidazole derivatives with cellular receptors is another significant area of investigation, linking them to various signaling pathways.
AT1 Receptor: The angiotensin II type 1 (AT1) receptor is a key component of the renin-angiotensin system, and its blockade is a major strategy for treating hypertension. A notable derivative, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, serves as an important intermediate in the synthesis of Telmisartan, a potent and widely used AT1 receptor blocker. This establishes a clear connection between the benzimidazole-6-carboxylic acid scaffold and antagonism of the AT1 receptor.
MDM2 Protein: The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. nih.gov Inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy, as it can reactivate p53's function. nih.gov Benzimidazole-based compounds have been rationally designed as MDM2 inhibitors. mdpi.comresearchgate.net For instance, spiroxindole derivatives combined with a benzimidazole scaffold have shown the ability to inhibit MDM2. mdpi.comresearchgate.net Studies have demonstrated that benzimidazole compounds like albendazole (B1665689) and fenbendazole (B1672488) can downregulate both MDM2 and its homolog MDMX, leading to the activation of p53 in tumor cells. nih.gov The binding often involves the insertion of substituted phenyl groups from the inhibitor into key pockets (Trp23, Leu26) of the MDM2 protein. nih.gov
| Compound ID | Target | Assay | Activity |
| 7a (Spiroxindole-benzimidazole) | MDM2 | Microscale Thermophoresis | KD = 2.38 µM mdpi.comresearchgate.net |
| 7d (Spiroxindole-benzimidazole) | MDA-MB 231 (Breast Cancer Cell Line) | MTT Assay | IC50 = 3.797 ± 0.205 µM mdpi.com |
Interactions with Biomolecules
Beyond specific enzyme or receptor targets, the biological effects of this compound and its derivatives can be mediated by their interactions with fundamental macromolecules like DNA and proteins.
The flexible, planar structure of the benzimidazole ring system allows it to interact with DNA, which is a mechanism for the anticancer activity of many compounds. Studies on various benzimidazole derivatives have shown that their binding mode to DNA can vary from intercalation to groove-binding, depending on the specific structure, size, and conformation of the molecule. researchgate.net
Intercalation: In this mode, the flat aromatic rings of the benzimidazole compound stack between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, leading to cytotoxic effects.
Groove Binding: Alternatively, derivatives can bind non-covalently within the minor or major grooves of DNA. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions, and can also interfere with DNA-protein interactions and cellular processes.
The ability of metal complexes of benzimidazole Schiff base ligands to act as potent DNA binders has also been demonstrated, with binding constants indicating strong interactions. researchgate.net
The interaction of drug molecules with plasma proteins, particularly serum albumin, is a critical determinant of their pharmacokinetic properties, including distribution and half-life.
Albumin Binding: Human serum albumin (HSA) is the most abundant protein in blood plasma and has multiple binding sites for a wide range of drugs. nih.gov Studies on a specific benzimidazole derivative, 1-(2-picolyl)-3-(2-picolyl) benzimidazole iodide, have detailed its binding to HSA. nih.govresearchgate.net The interaction was found to be spontaneous and driven by hydrogen bonds and van der Waals forces, with the binding primarily occurring in subdomain IIA of the protein. nih.govresearchgate.net Furthermore, the presence of a carboxylic acid moiety, such as in this compound, is known to play a significant role in facilitating the binding of molecules to site II of serum albumins. nih.gov
Table of HSA Binding Parameters for a Benzimidazole Derivative
| Parameter | Value |
|---|---|
| Binding Constant (K) | 1.35 x 104 L·mol-1 |
| Number of Binding Sites (n) | ~1 |
| Binding Distance to Trp 214 (r) | 3.49 nm |
| Quenching Mechanism | Static |
(Data for 1-(2-picolyl)-3-(2-picolyl) benzimidazole iodide) nih.govresearchgate.net
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anticancer strategy. Certain benzimidazole derivatives, such as the anthelmintic drug albendazole, exert their effects by disrupting microtubule systems. nih.gov More specifically, synthetic 1H-benzimidazol-2-yl hydrazones have been shown to modulate tubulin polymerization in vitro. These compounds can elongate the nucleation phase and slow the rate of polymerization, an effect comparable to the known microtubule inhibitor nocodazole. Molecular docking studies suggest these derivatives may bind to the colchicine (B1669291) binding site on tubulin.
Cellular Pathway Modulation Studies
The impact of benzimidazole derivatives on cellular health and disease is often rooted in their ability to interfere with fundamental processes such as cell division, programmed cell death, and cellular recycling mechanisms.
Cell Cycle Regulation Mechanisms
Benzimidazole-based compounds have demonstrated the capacity to halt the progression of the cell cycle, a key strategy in cancer therapy. Certain benzimidazole derivatives have been shown to induce cell cycle arrest, effectively stopping the proliferation of cancer cells. nih.govnih.govnih.gov For instance, some novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to suppress cell cycle progression in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. nih.govnih.gov This effect is often achieved through the inhibition of key regulatory proteins, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov The arrest can occur at different phases of the cell cycle, such as the G2/M phase, as observed with some benzimidazole derivatives bearing a sulfonamide moiety. nih.gov
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is another critical mechanism through which anticancer agents exert their effects. Several studies have reported the pro-apoptotic activity of benzimidazole derivatives. nih.govmdpi.com For example, a new benzimidazole derivative has been shown to induce both intrinsic and extrinsic apoptotic pathways in HepG2 liver cancer cells. This is often accompanied by the upregulation of pro-apoptotic proteins like BAX, Caspase-3, and Caspase-8, and the downregulation of the anti-apoptotic protein BCL-2. mdpi.com The induction of apoptosis by these compounds can be a direct consequence of their interaction with targets like EGFR and BRAFV600E, which are crucial for cancer cell survival. nih.govmdpi.com
Autophagy Modulation
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. Its role in cancer is complex and can be either pro-survival or pro-death. While the direct modulation of autophagy by this compound itself is not well-documented, the broader context of autophagy modulation in cancer therapy is an active area of research. nih.gov Small molecule modulators targeting autophagy are being explored as a promising therapeutic strategy. nih.gov Given the diverse biological activities of benzimidazoles, it is plausible that certain derivatives could influence autophagic pathways, although specific studies on chloro-benzimidazole carboxylic acid analogues are needed to confirm this.
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. researchgate.netrsc.org
For anticancer activity, SAR investigations have revealed that substitutions at various positions of the benzimidazole ring significantly influence cytotoxicity. For example, in a series of 1H-benzimidazole derivatives, the presence of a 5-nitro group was found to enhance anticancer action. rsc.org The lipophilicity of substituents can also play a key role, with increased lipophilicity sometimes correlating with enhanced activity against certain cancer cell lines. rsc.org For instance, the introduction of a trifluoromethyl group at the C2-position of the benzimidazole ring has been shown to enhance cytotoxicity against A549 lung cancer cells. researchgate.net
The following table summarizes some key SAR findings for benzimidazole derivatives as anticancer agents:
| Position of Substitution | Substituent Type | Impact on Anticancer Activity | Reference |
| C2 | Trifluoromethyl group | Enhanced cytotoxicity against A549 cells | researchgate.net |
| N1 | 3,4,5-trimethoxy phenyl group | Important for antiproliferative activity | nih.gov |
| C5 | Nitro group | More powerful and broad-spectrum anticancer action | rsc.org |
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target protein. This approach has been widely used to understand the mechanism of action of benzimidazole derivatives. nih.govrsc.orgmdpi.com
Studies on 6-chloro/nitro-1H-benzimidazole derivatives have predicted that they can bind to important anticancer targets such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6). nih.govrsc.org Molecular docking of other benzimidazole derivatives has shown interactions with the ATP-binding pocket of EGFR kinase, a key target in cancer therapy. nih.gov For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives have shown docking poses similar to the known EGFR inhibitor, erlotinib. nih.gov The predicted binding is often stabilized by hydrogen bonds and π-interactions with key amino acid residues in the active site of the target protein. nih.gov
Computational Prediction of Biochemical Properties and Interaction Profiles
In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. researchgate.netnih.govnih.govrsc.org These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.
Vii. Advanced Applications in Chemical and Materials Sciences
4-Chloro-1H-benzimidazole-6-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry Research
The benzimidazole (B57391) core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities. The specific substitution pattern of this compound offers additional opportunities for molecular design and optimization.
Design of Next-Generation Bioactive Molecules
The this compound scaffold serves as a foundational structure for the rational design of new-generation bioactive molecules. The presence of the chlorine atom at the 4-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. The carboxylic acid group at the 6-position provides a key site for further chemical modifications, allowing for the introduction of various pharmacophores to modulate biological activity.
Research on related 6-substituted-1H-benzimidazole derivatives has demonstrated the potential of this scaffold in developing potent antimicrobial and anticancer agents. For instance, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.netnih.gov These studies, while not directly employing the 4-chloro isomer, underscore the therapeutic potential of the chloro-substituted benzimidazole-6-carboxylic acid framework. The insights gained from such research can be extrapolated to guide the design of novel therapeutic agents based on the this compound core.
Table 1: Bioactive Molecules Derived from Related Benzimidazole Scaffolds
| Compound Class | Target/Activity | Key Structural Features |
| N-substituted 6-chloro-1H-benzimidazoles | Antibacterial, Antifungal, Anticancer | Varied substituents at N-1 and C-2 positions |
| Benzimidazole Phenylhydrazones | Antifungal against phytopathogenic fungi | Phenylhydrazone moiety at the 2-position |
| 2-Substituted Benzimidazoles | Multi-target enzyme inhibitors | Diverse substituents at the 2-position |
This table is generated based on data from studies on related benzimidazole derivatives to illustrate the potential applications of the this compound scaffold.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of a large number of diverse compounds. nih.gov The structural attributes of this compound make it an excellent scaffold for the construction of combinatorial libraries. The carboxylic acid group can be readily converted into a variety of functional groups, such as esters, amides, and ketones, allowing for the introduction of a wide range of chemical diversity.
Furthermore, the nitrogen atoms in the imidazole (B134444) ring can be alkylated or acylated, providing additional points for diversification. This multi-faceted reactivity enables the generation of large and diverse libraries of compounds based on the this compound core. Screening of these libraries against various biological targets can lead to the identification of novel hit compounds for drug development. While specific library synthesis using this exact scaffold is not widely reported, the principles of combinatorial chemistry are readily applicable. mdpi.com
Potential in Agrochemical Research
The benzimidazole class of compounds has a well-established history in agrochemical research, particularly as fungicides. The unique chemical properties of this compound suggest its potential for the development of new and effective agrochemicals.
Mechanistic Studies as Herbicide or Pesticide Precursors
While direct studies on the herbicidal or pesticidal properties of this compound are limited, the benzimidazole scaffold is known to be a key component in some commercial pesticides. The presence of a chloro substituent can enhance the biological activity of certain classes of pesticides. Therefore, this compound could serve as a valuable precursor for the synthesis of novel herbicides or pesticides. Mechanistic studies would be required to understand how derivatives of this compound might interfere with essential biochemical pathways in weeds or pests, potentially leading to the development of agrochemicals with novel modes of action.
Interaction with Plant Biochemical Pathways
Benzimidazole and its derivatives have been shown to influence various physiological processes in plants. For instance, some benzimidazoles can act as plant growth regulators, affecting processes such as cell division and development. nih.gov One study demonstrated that a benzimidazole proton pump inhibitor could enhance the growth of tomato plants and increase their tolerance to salt stress by altering gene expression and ion uptake. nih.gov Although not the specific compound , these findings suggest that derivatives of this compound could potentially interact with plant biochemical pathways. Further research is needed to explore these interactions and to determine if this compound or its derivatives could be developed into agents that enhance crop yield or resilience.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group in this compound make it an excellent candidate as a ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).
The coordination of metal ions with benzimidazole-derived ligands has been extensively studied, leading to the synthesis of complexes with interesting structural, magnetic, and photophysical properties. sapub.org The presence of both a nitrogen-donor imidazole ring and an oxygen-donor carboxylate group allows this compound to act as a versatile bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks.
MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature and tunable properties of MOFs have led to their investigation for a wide range of applications, including gas storage, separation, and catalysis. Benzimidazole carboxylic acid ligands are particularly useful in the construction of MOFs due to their rigidity and ability to form stable frameworks. rsc.orgresearchgate.net The specific geometry and functionalization of this compound could lead to the formation of MOFs with unique pore structures and chemical properties, potentially tailored for specific applications. While the direct use of this particular ligand in MOF synthesis is not yet prominent in the literature, the foundational principles of MOF design strongly support its potential in this area. globethesis.com
Synthesis of Metal Complexes and Coordination Polymers
The synthesis of metal complexes using benzimidazole derivatives, including this compound, is a well-established area of research. A common method involves the reaction of the benzimidazole ligand with a corresponding metal salt in a suitable solvent, often under reflux conditions. sapub.org For instance, a typical synthesis might involve dissolving the ligand in a hot methanolic solution and adding a methanolic solution of a metal(II) salt, followed by refluxing the mixture for several hours to yield the desired metal complex. sapub.org
These synthetic strategies have led to the creation of a wide array of coordination polymers with diverse structural topologies. rsc.org Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). Benzimidazole carboxylic acid ligands are particularly effective in forming these structures due to their ability to bridge multiple metal centers. rsc.orgresearchgate.net The resulting architectures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgresearchgate.netnih.gov The final structure is influenced by factors such as the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. rsc.org
| Metal Ion | Typical Synthesis Method | Resulting Structure Type | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Reaction of ligand and metal salt in methanol (B129727) under reflux. | Discrete Metal Complexes | sapub.orgirejournals.com |
| Pb(II) | Hydrothermal synthesis with the corresponding metal salt. | 2D Coordination Polymer | nih.gov |
| Ln(III) (Lanthanides) | Hydrothermal conditions with lanthanide salts. | 2D Wave-like Layered Coordination Polymers | rsc.org |
| Co(II) | Solvothermal method with cobalt salts. | 1D Chain and 2D Planar Coordination Polymers | researchgate.net |
Investigation of Ligand-Metal Interactions
The interaction between this compound and metal ions is typically studied using a combination of spectroscopic and crystallographic techniques. The benzimidazole moiety offers multiple coordination sites. The deprotonated nitrogen atom of the imidazole ring is a primary site for metal binding. mdpi.com Additionally, the carboxylic acid group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), providing versatility in the construction of coordination compounds. nih.gov
Experimental investigations rely on several analytical methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N (imidazole) and COO- (carboxylate) groups upon complexation provide direct evidence of bonding. irejournals.comnih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion. irejournals.comnih.gov
Through these investigations, it has been established that benzimidazole derivatives can act as monodentate, bidentate, or bridging ligands, leading to the formation of structurally diverse metal complexes and coordination polymers. mdpi.commdpi.com
Application in Functional Material Development
The unique photophysical properties of metal complexes derived from benzimidazole ligands have led to their application in the development of advanced functional materials.
Many coordination compounds incorporating benzimidazole derivatives exhibit interesting luminescent properties. researchgate.net The fluorescence or phosphorescence of these materials often arises from ligand-centered transitions, metal-centered transitions, or ligand-to-metal charge transfer (LMCT) events. The emission properties can be tuned by changing the metal ion or by modifying the structure of the organic ligand. rsc.org
For example, lanthanide complexes with benzimidazole-2-carboxylic acid have been shown to exhibit the characteristic luminescence of the corresponding lanthanide ions. rsc.org A terbium(III) complex, in particular, displays bright green luminescence with a high quantum yield, which is attributed to an efficient energy transfer from the ligand's triplet state to the metal ion. rsc.org Such luminescent materials have potential applications in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells, where benzimidazole-based compounds have already found use. researchgate.net
| Complex Type | Observed Luminescence | Potential Application | Reference |
|---|---|---|---|
| Lanthanide (Eu, Tb, Pr, Nd) Coordination Polymers | Characteristic visible or near-infrared emission of the lanthanide ion. | Solid-state lighting, optical devices | rsc.org |
| Cadmium(II) Coordination Polymer | Intense light blue emission in the solid state. | Luminescent materials | rsc.org |
| General Benzimidazole Derivatives | Strong blue light emission in solution with high quantum yields. | Organic Light Emitting Diodes (OLEDs) | researchgate.netresearchgate.net |
The ability of this compound and its complexes to interact with various analytes makes them promising candidates for the development of chemical sensors. The sensing mechanism often relies on a change in the luminescent or colorimetric properties of the material upon binding with the target species. acs.org
Coordination polymers based on benzimidazole ligands have been investigated as multifunctional fluorescence sensors for the highly selective and sensitive detection of various molecules and ions. globethesis.com For instance, certain frameworks can detect small organic molecules like acetylacetone (B45752) and benzaldehyde, as well as specific metal ions such as Fe³⁺, Cu²⁺, and Al³⁺ in aqueous media. globethesis.com The porous nature of some coordination polymers can also be exploited for the selective adsorption and detection of analytes. Covalent organic frameworks (COFs) incorporating benzimidazole units have been used to create quartz crystal microbalance (QCM) sensors for detecting hazardous chemical agents. researchgate.net
Contribution to Chemical Probe Development for Biochemical Assays
In the realm of biochemistry, 1H-benzimidazole-6-carboxylic acid is recognized as a biochemical reagent for life science research. medchemexpress.com The benzimidazole scaffold is a privileged structure in medicinal chemistry and can be found in numerous biologically active compounds. researchgate.netnih.gov
Derivatives of this compound can be developed into chemical probes for biochemical assays. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as peptides or fluorescent tags, to create targeted probes. The intrinsic fluorescence of some benzimidazole derivatives can serve as the reporting signal in an assay. mdpi.com
These probes can be designed to interact with specific biological targets, such as enzymes or receptors. For example, molecular docking studies have suggested that certain N-substituted 6-chloro-1H-benzimidazole derivatives could target enzymes like dihydrofolate reductase, which is a known target for both antimicrobial and anticancer agents. researchgate.netrsc.org The development of such probes is crucial for understanding biological processes and for high-throughput screening in drug discovery.
Viii. Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity
The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids, often requiring harsh conditions and long reaction times. arabjchem.orgnih.gov The future of synthesizing 4-chloro-1H-benzimidazole-6-carboxylic acid and its derivatives lies in the development of greener, more efficient, and highly selective methodologies.
A primary area of focus is the expanded use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times for benzimidazole (B57391) synthesis from several hours to as little as 5-10 minutes, while simultaneously increasing yields to an impressive 94-98%. benthamdirect.comingentaconnect.comnih.gov Future work could optimize catalyst-free and solvent-free microwave conditions specifically for precursors of this compound, aligning with the principles of green chemistry. benthamdirect.commdpi.com
Another promising direction is the exploration of novel catalytic systems . While traditional acid catalysts are common, research is moving towards more sophisticated options. The use of lanthanide catalysts, such as Erbium(III) triflate (Er(OTf)₃), has been shown to control the selectivity of reactions, allowing for the specific synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles. nih.govbeilstein-journals.org Furthermore, the application of nanocatalysts , such as those based on copper, zinc, or iron oxides, offers advantages like high efficiency, easy recovery, and reusability. biointerfaceresearch.comresearchgate.net Future research should focus on designing nanocatalysts that can operate under mild conditions and provide high regioselectivity for the synthesis of complex derivatives starting from the this compound core.
The table below summarizes a comparison of traditional and emerging synthetic methods applicable to benzimidazole synthesis.
| Method | Typical Conditions | Advantages | Disadvantages | Future Research Focus |
| Traditional Condensation | Reflux in strong acid (e.g., HCl) for 6-12 hours | Simple, well-established | Long reaction times, harsh conditions, low yields, potential side products | Phasing out in favor of modern methods |
| Microwave-Assisted Synthesis | 5-15 minutes at elevated temperature/pressure | Extremely fast, high yields (often >95%), can be solvent-free | Requires specialized equipment | Optimization for continuous flow systems; catalyst-free reactions |
| Nanocatalysis | Mild temperatures, various solvents or solvent-free | High efficiency, catalyst is often recyclable, high selectivity | Catalyst preparation and characterization | Development of magnetically separable or polymer-supported nanocatalysts |
| Catalysis with Er(OTf)₃ | Mild temperatures, aqueous or solvent-free conditions | High selectivity for mono- vs. di-substitution | Catalyst cost | Expanding the scope to a wider range of substituted precursors |
Advanced Computational Design and Prediction of Biological Activities
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming synthesis. For derivatives of this compound, these in silico methods offer a pathway to rapidly identify promising candidates for various therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) studies are a key area for future development. By building 2D and 3D-QSAR models, researchers can establish mathematical relationships between the structural features of benzimidazole derivatives and their biological activities, such as anticancer or antimicrobial effects. researchgate.netnih.gov These models, which often incorporate descriptors like lipophilicity (logP) and electronic properties, can predict the potency of newly designed compounds. nih.gov Future work will involve creating highly specific QSAR models for derivatives of this compound against a wide array of biological targets.
Molecular docking and molecular dynamics (MD) simulations represent another critical frontier. Docking allows for the visualization of how a molecule fits into the active site of a target protein, predicting binding affinity and interaction patterns. nih.govnih.gov This has been successfully used to study benzimidazole derivatives as inhibitors of targets in cancer (CDK-8), fungal infections (CYP51), and tuberculosis (DprE1). nih.govnih.govderpharmachemica.com MD simulations can then be used to validate the stability of these predicted ligand-protein complexes over time. nih.gov The future will see the application of these techniques to screen large virtual libraries of this compound derivatives against both known and novel protein targets, guided by artificial intelligence and machine learning algorithms.
Finally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction will be crucial. A major cause of drug failure is poor pharmacokinetic properties. nih.gov Computational tools can predict these properties early in the discovery process, allowing chemists to prioritize compounds that are not only potent but also have a higher likelihood of success in clinical trials.
| Computational Method | Application | Key Information Gained | Future Direction |
| QSAR | Predict biological activity from chemical structure | Correlation of molecular descriptors with potency (e.g., IC₅₀) | Development of machine-learning-based QSAR models with higher predictive accuracy |
| Molecular Docking | Predict binding mode and affinity to a biological target | Binding energy, key amino acid interactions, potential for inhibition | High-throughput virtual screening against entire proteomes; covalent docking studies |
| Molecular Dynamics | Simulate the movement of a ligand-protein complex over time | Stability of binding, conformational changes, role of water molecules | Longer-timescale simulations to observe rare events; free energy calculations |
| ADME Prediction | Predict pharmacokinetic properties | Solubility, permeability, metabolic stability, potential toxicity | Integration of ADME predictions directly into the initial design and screening workflow |
Discovery of Undiscovered Molecular Targets and Mechanisms
The benzimidazole scaffold is known to interact with a wide range of biological targets, contributing to its diverse pharmacological profile. Derivatives have been shown to act as anticancer agents by targeting tubulin polymerization and protein kinases, and as antimicrobial agents by inhibiting key enzymes in bacterial and fungal cell wall synthesis. biotech-asia.orgnih.govmdpi.comresearchgate.net However, a significant opportunity lies in the identification of novel, previously undiscovered molecular targets and mechanisms of action for derivatives of this compound.
Future research should move beyond conventional target-based screening and employ phenotypic screening approaches. In this strategy, compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model (e.g., inducing cancer cell death) without prior knowledge of the specific molecular target. Once an active compound is identified, advanced techniques such as chemoproteomics (e.g., activity-based protein profiling) can be used to "pull down" its protein binding partners from the cellular milieu, thereby identifying the target.
This approach could reveal that derivatives of this compound act on entirely new pathways or on multiple targets simultaneously, a concept known as polypharmacology. Understanding these novel mechanisms could open up therapeutic possibilities for diseases that have been difficult to treat with single-target drugs, including complex cancers and drug-resistant infections. Further exploration into their role in modulating protein-protein interactions or targeting non-enzymatic proteins is also a promising avenue.
Integration into Supramolecular Chemistry and Nanotechnology Research
The structural characteristics of this compound—a rigid heterocyclic core capable of hydrogen bonding and π-π stacking, combined with a carboxylic acid group perfect for coordination—make it an ideal building block for supramolecular chemistry and nanotechnology.
A major emerging opportunity is its use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The carboxylic acid group can coordinate with metal ions to form the nodes of a MOF, while the benzimidazole core forms the strut. The resulting porous materials could be designed for applications in gas storage, catalysis, or drug delivery. Similarly, the molecule can be functionalized to participate in the covalent bond-forming reactions needed to create COFs. researchgate.net
In nanotechnology, derivatives of this compound can be used to functionalize nanoparticles or to self-assemble into well-defined nanostructures . For instance, benzimidazole-based molecules have been processed into organic nanoparticles (ONPs) to create sensors that can function in aqueous environments. iitrpr.ac.in The chloro and carboxylic acid groups on the this compound scaffold provide handles for attaching it to gold nanoparticles or quantum dots, creating hybrid materials with novel optical or electronic properties. Furthermore, the benzimidazole moiety has been used to modify polymers to create nanostructured membranes, suggesting applications in advanced separation technologies. biointerfaceresearch.com
Development of Smart Materials Based on this compound Derivatives
Smart materials are materials that respond to external stimuli, such as changes in pH, light, temperature, or the presence of a specific chemical. The unique electronic and functional group characteristics of this compound make it a prime candidate for incorporation into such materials.
One of the most promising areas is the development of chemosensors . The benzimidazole ring system is inherently fluorescent, and its emission properties can be modulated by binding to analytes. Researchers have already created benzimidazole-based sensors for a variety of metal ions and anions. iitrpr.ac.in The this compound core could be functionalized with different binding units to create highly selective and sensitive fluorescent or colorimetric sensors for environmental monitoring or medical diagnostics. Its ability to participate in electrochemiluminescence also opens the door to creating advanced electrochemical sensors. acs.org
Another exciting opportunity is in the field of organic electronics . Due to their thermal stability and electron-transporting properties, benzimidazole derivatives are already used as intermediates for materials in Organic Light-Emitting Diodes (OLEDs) . nbinno.com Future work could involve designing polymers or small molecules based on the this compound scaffold for use in a variety of electronic devices, including transistors and solar cells.
Finally, the creation of stimuli-responsive polymers is a viable goal. The carboxylic acid group can be used to polymerize the molecule or graft it onto other polymer backbones. The N-H groups of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, potentially allowing the resulting material to respond to changes in pH. Such materials could find use in controlled drug release systems or as recyclable catalysts. Indeed, benzimidazole-based ionic polymers have already been developed as metal-free catalysts for chemical transformations like CO₂ cycloaddition. nih.gov
Q & A
Q. What role does the chlorine substituent play in the compound’s electronic properties?
- Methodological Answer :
- Electron Withdrawal : The 4-Cl group reduces electron density on the benzimidazole ring, confirmed via Hammett constants (σₚ ≈ 0.23).
- DFT Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict reactivity in nucleophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
